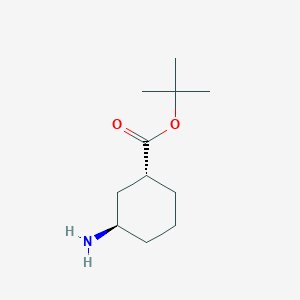
tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a cyclohexane ring with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include primary alcohols, ketones, and substituted amines. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor to pharmaceutical compounds with therapeutic properties.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions influence the compound’s biological activity and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester group and is used in the synthesis of biologically active natural products.
tert-Butyl (1R,2R)-2-aminocyclohexane-1-carboxylate:
Uniqueness
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the position of the amino group on the cyclohexane ring.
Biological Activity
Tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological activity, primarily due to its structural features that facilitate interactions with various biological targets. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at modulating specific biological pathways.
- Molecular Formula : C11H21NO2
- Molecular Weight : Approximately 199.29 g/mol
- CAS Number : 1333469-04-7
The compound features a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique biological properties.
This compound acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target molecule. The compound's ability to influence biochemical pathways makes it a subject of interest in pharmacological research.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory disorders.
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the biological activity of this compound:
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reagents : Use of chiral reagents to enhance yield and purity.
- Methods : Commonly employed methods include esterification reactions followed by purification techniques such as chromatography.
Table 2: Synthetic Pathways
| Synthesis Method | Description |
|---|---|
| Esterification | Reaction of cyclohexanecarboxylic acid with tert-butanol in the presence of an acid catalyst. |
| Chiral Resolution | Use of chiral derivatizing agents to separate enantiomers effectively. |
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
MDFWHHAKFURWJC-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC[C@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















